Medphalan vs. Melphalan: Antitumor Activity and Chromosomal Effect Potency Comparison
Medphalan (D-isomer) demonstrates reduced antitumor activity compared to the therapeutically active L-isomer, melphalan. Critically, the dose of Medphalan required to produce effects on chromosomes is larger than that required for the L-isomer [1]. This stereospecific difference in biological potency is consistently cited across multiple FDA-approved drug labeling documents, establishing that chirality is not merely a structural nuance but a determinant of pharmacological activity [2]. The racemic mixture (Merphalan, DL-form) exhibits intermediate activity, further confirming the stereochemistry-activity relationship [3].
| Evidence Dimension | Antitumor activity and chromosomal effect potency |
|---|---|
| Target Compound Data | Less active against certain animal tumors; higher dose required for chromosomal effects |
| Comparator Or Baseline | Melphalan (L-isomer): Active against selective human neoplastic diseases; lower dose sufficient for chromosomal effects |
| Quantified Difference | Qualitative difference consistently documented; Medphalan requires larger dose to achieve equivalent chromosomal effect |
| Conditions | Animal tumor models; chromosomal aberration assays cited in FDA-approved drug labeling |
Why This Matters
This stereochemistry-driven potency differential explains why Medphalan is not used therapeutically and validates its primary utility as a reference standard and impurity marker rather than as a therapeutic substitute.
- [1] Alvogen Inc. Melphalan Tablets Prescribing Information (2021). Section: Description. View Source
- [2] Xiromed, LLC. Melphalan Hydrochloride for Injection Prescribing Information (2021). Section: Description. View Source
- [3] DrugFuture. Melphalan (Entry). Properties of Medphalan, Merphalan, and Melphalan. View Source
